molecular formula C14H16N2O3 B1504906 Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-84-8

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No.: B1504906
CAS No.: 1166756-84-8
M. Wt: 260.29 g/mol
InChI Key: CMVZZJVJFHEEGS-UHFFFAOYSA-N
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Description

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzene ring substituted with a 5-isopropyl-1,2,4-oxadiazol-3-YL group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxadiazole ring in its structure is known to act as a hydrogen bond acceptor, which facilitates its binding to various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby influencing cellular oxidative stress levels .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been found to alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions. It can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and detoxification. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s biological activity, as it determines its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

  • Introduction of the isopropyl group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction.

  • Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)benzoate: Similar structure but different position of the isopropyl group.

  • Ethyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.

These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-18-14(17)11-7-5-10(6-8-11)12-15-13(9(2)3)19-16-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVZZJVJFHEEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700201
Record name Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-84-8
Record name Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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